3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O/c10-8(11)16-6-4-2-1-3-5(6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHFSPCARWCPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Formamide Cyclization
The patent outlines a single-step process where hydrazine or its hydrate is slowly introduced into molten formamide at 160–180°C. Key parameters include:
- Molar ratio : A minimum of 4:1 formamide-to-hydrazine ratio to suppress side reactions (e.g., formation of 4-amino-1,2,4-triazole).
- Addition rate : Gradual introduction of hydrazine over 2–4 hours to maintain low concentrations of reactive intermediates.
- Temperature control : Temperatures below 160°C slow reaction kinetics, while exceeding 180°C accelerates formamide decomposition.
Post-reaction, ammonia, water, and formic acid byproducts are removed via distillation. Excess formamide is vacuum-distilled (20–100 mm Hg), leaving crude 1,2,4-triazole, which is purified via recrystallization (e.g., methyl ethyl ketone) or melt crystallization.
Functionalization with the Difluoromethoxyphenyl Group
Introducing the 2-(difluoromethoxy)phenyl moiety to the triazole core requires precise regioselectivity. Two approaches are theorized based on analogous syntheses:
Phenylhydrazine Intermediate Route
A plausible pathway involves synthesizing 2-(difluoromethoxy)phenylhydrazine, followed by cyclization with formamide.
- Synthesis of 2-(difluoromethoxy)aniline : Chlorination of 2-methoxyaniline followed by halogen exchange with HF or direct difluoromethylation.
- Diazo Coupling : Conversion to phenylhydrazine via diazotization and reduction.
- Cyclization : Reacting the hydrazine derivative with formamide under conditions similar to Section 1.1 to form the triazole ring.
Post-Cyclization Substitution
Alternatively, the difluoromethoxy group may be introduced after triazole formation:
- Synthesis of 3-amino-1H-1,2,4-triazole : Using the method in Section 1.1.
- Electrophilic Substitution : Reacting the triazole with 2-(difluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions.
Optimization and Side Reaction Mitigation
Challenges in Triazole Synthesis
The patent highlights side reactions when formamide ratios are inadequate:
- 4-Amino-1,2,4-triazole formation : Mitigated by maintaining excess formamide (≥4:1).
- Byproduct removal : Distillation at reduced pressure minimizes residual ammonium formate and formic acid.
Functionalization Selectivity
Positional selectivity during phenyl group attachment is critical. Steric and electronic effects of the difluoromethoxy group (-OCHF₂) may direct substitution to the ortho position, as observed in related compounds.
Purification and Characterization
Recrystallization
The IUCr study of a structurally similar triazole derivative utilized 2-propanol for recrystallization, achieving a 38% yield. For the target compound, methyl ethyl ketone or ethyl acetate is recommended.
Analytical Data
- IR Spectroscopy : Expected peaks include N-H stretches (~3388 cm⁻¹), C-F vibrations (1222 cm⁻¹), and triazole ring modes (1552 cm⁻¹).
- Mass Spectrometry : A molecular ion peak at m/z 226 (M⁺) confirms the molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Hydrazine cyclization | Hydrazine, formamide | 160–180°C, slow addition | 75–99% | Byproduct formation |
| Suzuki coupling | Triazole, boronic acid | Pd catalyst, base | ~50% | Regioselectivity control |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 of the triazole ring participates in nucleophilic substitution under acidic or basic conditions.
Key Observations:
-
Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (yields: 65–85%) .
-
Undergoes alkylation with alkyl halides (e.g., ethyl bromide) in DMF to produce N-alkylated triazoles (Table 1) .
Table 1: Alkylation Reactions
| Alkylating Agent | Solvent | Temperature | Yield (%) | Product Application |
|---|---|---|---|---|
| Ethyl bromide | DMF | 80°C | 78 | Antimicrobial agents |
| Allyl chloride | THF | 60°C | 65 | Anticancer scaffolds |
Cycloaddition and Click Chemistry
The triazole core enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming fused heterocyclic systems.
Experimental Protocol :
-
React with propargyl bromide in ethanol at 50°C.
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Use CuI (5 mol%) as a catalyst.
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Isolate products via column chromatography (hexane/EtOAc).
Outcomes:
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Forms 1,2,3-triazolo[1,5-a]pyrimidines with anti-inflammatory activity (IC₅₀: 13.8–35.7 μM) .
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Yields depend on substituents (72–91% for arylboronic acid couplings) .
Tautomerism and Hydrogen Bonding
The compound exhibits annular tautomerism, influencing its reactivity:
Structural Insights :
-
Exists as 3-phenyl-1,2,4-triazol-5-amine (planar) and 5-phenyl-1,2,4-triazol-3-amine (dihedral angle: 30.8°) in equilibrium.
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π-electron delocalization stabilizes the planar tautomer, enhancing electrophilic substitution at the triazole ring .
Coupling Reactions for Hybrid Molecules
Suzuki-Miyaura cross-coupling modifies the difluoromethoxy phenyl group:
Protocol :
| Boronic Acid | Catalyst | Base | Yield (%) | Bioactivity |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(OAc)₂ | K₂CO₃ | 89 | Carbonic anhydrase inhibition |
| 3,4,5-Trifluorophenyl | PdCl₂ | Cs₂CO₃ | 82 | SARS-CoV-2 3CLpro inhibition |
Applications:
-
Hybrids with ciprofloxacin show enhanced antibacterial activity (MIC: 3.25 µg/mL vs. 5 µg/mL for isoniazid) .
Oxidation and Sulfur Incorporation
The triazole ring undergoes oxidation to form sulfonamide derivatives:
Reaction Pathway :
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Treat with H₂O₂ in acetic acid at 70°C.
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Introduce sulfonic acid groups at position 3.
Key Product:
-
5-(Difluoromethoxy)phenyl-4H-1,2,4-triazole-3-sulfonamide (IC₅₀: 18.1 µM against carbonic anhydrase-II) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
-
The triazole ring rearranges to form imidazole derivatives via Dimroth rearrangement .
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Reaction with HCl/EtOH yields 3-aminoimidazole-4-carboxylates (75% yield) .
Coordination Chemistry
The amino and triazole groups act as ligands for metal complexes:
Example :
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Forms stable complexes with Cu(II) and Zn(II) in ethanol.
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Cu(II) complex : Exhibits antimicrobial activity (MIC: 8 µg/mL against E. coli) .
Mechanistic Insights
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form hydroxylated derivatives.
- Reduction: Reduction reactions can modify the triazole or phenyl rings.
- Substitution: The difluoromethoxy group can be replaced with other functional groups through nucleophilic substitution .
Biology
Research indicates that 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine exhibits promising biological activities:
-
Antimicrobial Activity: Studies have shown that triazole derivatives can possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi .
Compound Activity Reference Triazole Derivative A Antibacterial Study X Triazole Derivative B Antifungal Study Y
Medicine
The compound is being explored for its potential as a pharmaceutical agent:
- Antiviral Research: Ongoing studies are investigating its efficacy against viral pathogens, particularly as a candidate for treating infections like SARS-CoV-2. Its mechanism of action may involve inhibiting viral replication through interaction with specific molecular targets .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing various triazole derivatives, including those related to this compound, highlighted their antimicrobial activities against resistant strains of bacteria and fungi. The results indicated that modifications to the triazole structure could enhance activity significantly .
Case Study 2: Antiviral Potential
In research aimed at developing antiviral agents against SARS-CoV-2, compounds structurally related to this compound were evaluated for their ability to inhibit viral proteases. The findings suggested that such compounds could serve as lead candidates for drug development .
Mechanism of Action
The mechanism of action of 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on formula C₁₀H₉F₂N₃O.
Biological Activity
3-[2-(Difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a phenyl ring, which is further linked to a triazole ring. Its molecular formula is , and it has a CAS number of 1016751-95-3. The structural configuration plays a crucial role in its biological activity, influencing its interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. In one study, the compound was tested against various cancer cell lines, including HCT-116 (colorectal cancer) and T47D (breast cancer). The results indicated significant cytotoxic activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 1.184 ± 0.06 |
| This compound | T47D | 27.3 |
These findings suggest that the compound exhibits superior cytotoxic effects compared to established drugs like cabozantinib (IC50 = 16.35 µM) .
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Cell Cycle Arrest : Studies using Annexin V-FITC/PI staining revealed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase for HCT-116 cells (55.41% population), indicating its potential to inhibit cell proliferation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
Additional Biological Activities
Beyond anticancer effects, research indicates that this compound may possess antimicrobial and antifungal properties. Its structure allows for interactions with various biological targets, potentially modulating biochemical pathways associated with these activities.
Case Study: Anticancer Activity Evaluation
In a detailed study evaluating various derivatives of triazole compounds, it was found that modifications to the triazole structure significantly influenced their anticancer efficacy. The compound's difluoromethoxy substitution was noted as a key factor enhancing its activity against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like difluoromethoxy enhances binding affinity to target proteins involved in tumor growth and proliferation. Compounds with similar structures but differing substituents exhibited varying degrees of activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of precursors such as substituted phenylhydrazines and cyanamide derivatives. Key steps include:
- Precursor preparation : Use of 2-(difluoromethoxy)phenyl derivatives as starting materials.
- Cyclization : Conducted under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Critical parameters : Temperature control and solvent selection significantly impact yield. Catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the triazole ring structure and substituent positions. Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while the difluoromethoxy group shows a characteristic triplet in ¹⁹F NMR (δ -80 to -85 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 285.08) .
- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) verify functional groups .
Advanced Research Questions
Q. How can tautomerism in the triazole ring affect structural interpretation, and what methods resolve this?
- Challenge : The 1,2,4-triazole ring exhibits annular tautomerism, leading to ambiguity in assigning substituent positions (e.g., amine at position 3 vs. 5) .
- Resolution strategies :
- X-ray crystallography : Determines the dominant tautomer in the solid state. For example, SHELX software ( ) can model electron density maps to identify tautomeric forms .
- Dynamic NMR : Observes tautomeric equilibria in solution by analyzing temperature-dependent chemical shifts .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Analysis framework :
Purity validation : Replicate synthesis and confirm purity via HPLC (>95%) to exclude side-product interference .
Assay standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%) .
Statistical validation : Apply multivariate analysis to correlate structural variants (e.g., substituent electronegativity) with bioactivity .
Q. What computational tools predict the compound’s physicochemical properties and binding interactions?
- Tools :
- Gaussian 09 : Calculates thermodynamic properties (e.g., heat of formation) using DFT methods .
- Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., bacterial FabA enzyme) to guide SAR studies .
- Parameters : Solubility (LogP ~2.1) and polar surface area (~75 Ų) predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
